molecular formula C16H18N8O2S2 B157697 8,8'-Ethylenebis(2-thiotheophylline) CAS No. 1784-50-5

8,8'-Ethylenebis(2-thiotheophylline)

Cat. No. B157697
CAS RN: 1784-50-5
M. Wt: 418.5 g/mol
InChI Key: VUYGRECUFBNLNE-UHFFFAOYSA-N
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Description

'8,8'-Ethylenebis(2-thiotheophylline)' is a chemical compound that belongs to the xanthine family. It is a derivative of theophylline, which is a well-known bronchodilator drug. '8,8'-Ethylenebis(2-thiotheophylline)' has been widely used in scientific research due to its unique properties and potential applications.

Mechanism Of Action

The mechanism of action of '8,8'-Ethylenebis(2-thiotheophylline)' is similar to that of theophylline. It acts as a phosphodiesterase inhibitor, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This, in turn, leads to smooth muscle relaxation and bronchodilation. It also has anti-inflammatory effects, which can help reduce airway inflammation in respiratory disorders.

Biochemical And Physiological Effects

'8,8'-Ethylenebis(2-thiotheophylline)' has been shown to have various biochemical and physiological effects. It has been found to inhibit the release of pro-inflammatory cytokines and chemokines, which can help reduce inflammation in respiratory disorders. It also has antioxidant properties, which can help protect against oxidative stress. In addition, it has been shown to have neuroprotective effects, which can help prevent neuronal damage.

Advantages And Limitations For Lab Experiments

One of the main advantages of using '8,8'-Ethylenebis(2-thiotheophylline)' in lab experiments is its high yield of synthesis. It is also relatively stable and can be easily stored. However, one of the limitations is that it can be difficult to obtain pure samples, which can affect the accuracy of the results. In addition, the compound is not very water-soluble, which can limit its use in certain experiments.

Future Directions

There are many potential future directions for the use of '8,8'-Ethylenebis(2-thiotheophylline)' in scientific research. One area of interest is its potential use in treating neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. It has also been suggested that it could be used as a potential treatment for certain types of cancer. Further research is needed to fully understand the potential applications of this compound.
Conclusion:
In conclusion, '8,8'-Ethylenebis(2-thiotheophylline)' is a unique and versatile compound that has been extensively studied for its potential applications in various fields. Its synthesis method is relatively simple and yields high-quality samples. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties, and has potential applications in treating respiratory disorders, neurodegenerative disorders, and certain types of cancer. Despite some limitations, '8,8'-Ethylenebis(2-thiotheophylline)' is a promising compound that warrants further investigation.

Synthesis Methods

The synthesis of '8,8'-Ethylenebis(2-thiotheophylline)' involves the reaction of theophylline with thioacetic acid in the presence of a catalyst. The reaction leads to the formation of a dimeric compound, which is then oxidized to obtain '8,8'-Ethylenebis(2-thiotheophylline)'. The yield of the synthesis process is relatively high, making it an attractive option for large-scale production.

Scientific Research Applications

'8,8'-Ethylenebis(2-thiotheophylline)' has been extensively used in scientific research due to its potential applications in various fields. It has been studied for its anti-inflammatory, antioxidant, and neuroprotective properties. It has also been investigated for its potential use in treating asthma, chronic obstructive pulmonary disease (COPD), and other respiratory disorders.

properties

CAS RN

1784-50-5

Product Name

8,8'-Ethylenebis(2-thiotheophylline)

Molecular Formula

C16H18N8O2S2

Molecular Weight

418.5 g/mol

IUPAC Name

8-[2-(1,3-dimethyl-6-oxo-2-sulfanylidene-7H-purin-8-yl)ethyl]-1,3-dimethyl-2-sulfanylidene-7H-purin-6-one

InChI

InChI=1S/C16H18N8O2S2/c1-21-11-9(13(25)23(3)15(21)27)17-7(19-11)5-6-8-18-10-12(20-8)22(2)16(28)24(4)14(10)26/h5-6H2,1-4H3,(H,17,19)(H,18,20)

InChI Key

VUYGRECUFBNLNE-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=S)C)NC(=N2)CCC3=NC4=C(N3)C(=O)N(C(=S)N4C)C

Canonical SMILES

CN1C2=C(C(=O)N(C1=S)C)NC(=N2)CCC3=NC4=C(N3)C(=O)N(C(=S)N4C)C

Other CAS RN

1784-50-5

Origin of Product

United States

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